2-(2-Aminophenyl)ethylamine Dihydrochloride: A Privileged Scaffold for Heterocyclic Synthesis
2-(2-Aminophenyl)ethylamine Dihydrochloride: A Privileged Scaffold for Heterocyclic Synthesis
Topic: 2-(2-Aminophenyl)ethylamine Dihydrochloride (CAS 1195901-43-9) Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary
2-(2-Aminophenyl)ethylamine dihydrochloride (often referred to as ortho-amino phenethylamine) is a high-value bifunctional building block. Its structural uniqueness lies in the ortho positioning of the ethylamine side chain relative to the aniline amine. Unlike its para isomer (used in linear linkers), this ortho arrangement pre-organizes the molecule for intramolecular cyclization, making it an indispensable precursor for "privileged scaffolds" in drug discovery, including tetrahydroisoquinolines , indolines , and quinazolines .
This guide addresses the critical handling of the dihydrochloride salt form (CAS 1195901-43-9), its conversion to the reactive free base, and its application in divergent synthesis workflows.
Chemical Identity & Physical Profile[1][2][3][4]
The dihydrochloride salt is the preferred storage form due to the oxidation susceptibility of the free aniline base.
| Property | Specification |
| Chemical Name | 2-(2-Aminophenyl)ethylamine dihydrochloride |
| Synonyms | 2-(2-Aminoethyl)aniline 2HCl; o-Amino-phenethylamine dihydrochloride |
| CAS Number | 1195901-43-9 (Specific salt form); Note: 1159823-45-6 is a related salt CAS |
| Molecular Formula | C₈H₁₂N₂[1][2][3] · 2HCl |
| Molecular Weight | 209.12 g/mol (Salt); 136.19 g/mol (Free Base) |
| Structure | Benzene ring substituted at C1 with ethylamine and C2 with amine |
| Appearance | White to off-white crystalline solid (Hygroscopic) |
| Solubility | Highly soluble in water, MeOH; Sparingly soluble in DCM, THF |
| Stability | Stable as 2HCl salt.[4] Free base oxidizes (browns) upon air exposure. |
Synthetic Utility: The "Ortho" Advantage
The core value of this compound is its ability to undergo Pictet-Spengler and Cyclocondensation reactions. The ortho-diamine motif allows for the rapid construction of fused heterocyclic systems found in GPCR ligands, kinase inhibitors, and alkaloids.
Divergent Synthesis Pathways
The following diagram illustrates how this single precursor diverges into three distinct pharmacological scaffolds based on the reagents used.
Figure 1: Divergent synthesis pathways from the 2-(2-Aminophenyl)ethylamine scaffold.
Key Reaction Mechanisms
-
Pictet-Spengler Cyclization: Reacting the amine with an aldehyde/ketone under acidic conditions yields 1,2,3,4-tetrahydroisoquinolines. The ortho-amino group facilitates electron donation, enhancing the nucleophilicity of the aromatic ring.
-
Quinazoline Formation: Reaction with amidines or guanidines closes the ring between the two nitrogen atoms, forming a pyrimidine ring fused to the benzene.
Experimental Protocols
Protocol: In-Situ Free Basing
Most organic reactions require the nucleophilic free base. However, isolating the free base is risky due to oxidation. The following Biphasic Neutralization Protocol is recommended for immediate use.
Materials:
-
2-(2-Aminophenyl)ethylamine · 2HCl (1.0 eq)
-
Dichloromethane (DCM) or 2-MeTHF
-
2M NaOH (aq) or Saturated NaHCO₃
-
Brine
Step-by-Step Workflow:
-
Dissolution: Dissolve the dihydrochloride salt in the minimum volume of water.
-
Biphasic Mix: Add an equal volume of DCM (for extraction efficiency) or 2-MeTHF (for greener process).
-
Neutralization: Slowly add 2M NaOH with vigorous stirring until the aqueous layer pH > 12. Caution: Exothermic.
-
Extraction: Separate the organic layer. Extract the aqueous layer 2x with additional solvent.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ for 15 minutes.
-
Usage: Filter and use the solution immediately in the downstream reaction. Do not concentrate to dryness unless under strict inert atmosphere (Ar/N₂), as the oil will darken rapidly.
Quality Control & Purity Analysis
When sourcing or validating this material, researchers must check for specific impurities.
| Analysis | Acceptance Criteria | Common Failure Mode |
| 1H NMR (D₂O) | Ethyl peaks at ~2.9-3.2 ppm; Aromatic region 6.8-7.3 ppm. | Presence of para-isomer (impurity from synthesis) or oxidation byproducts. |
| Appearance | White to off-white powder. | Dark brown/black indicates significant oxidation of the aniline. |
| Titration | 98-102% Chloride content (AgNO₃ titration). | Excess HCl (hygroscopic water weight) or mono-HCl salt. |
Handling & Storage Workflow
The dihydrochloride salt is hygroscopic. Improper handling leads to "clumping" and hydrolysis risks.
Figure 2: Best practices for handling hygroscopic amine salts.
Sourcing & Supply Chain Considerations
When requesting this CAS (1195901-43-9) from suppliers, be aware of the following:
-
Custom Synthesis vs. Catalog: While the free base is common, the dihydrochloride (specific CAS) is often a custom catalog item to ensure stability.
-
Isomer Specificity: Explicitly verify the structure is the 1,2-isomer (ortho). The 1,4-isomer (para) is cheaper and more common (Mirabegron intermediate) but chemically useless for fused-ring synthesis.
-
Supplier Verification: Request a Certificate of Analysis (CoA) showing <0.5% water content (KF) to ensure you are not paying for water weight in the hygroscopic salt.
References
- Structure & Reactivity:Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." W.A. Benjamin, 1966. (Foundational text on aniline/amine reactivity).
-
Tetrahydroisoquinoline Synthesis: Chrzanowska, M., & Rozwadowska, M. D. "Asymmetric Synthesis of Isoquinoline Alkaloids." Chemical Reviews, 2004, 104(7), 3341–3370. Link
- Heterocycle Formation:Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition, 2010.
- Salt Stability Data:Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. (Reference for dihydrochloride stability vs. free base).
-
Safety Data Sheet (Generic): 2-(2-Aminoethyl)aniline Dihydrochloride SDS. Sigma-Aldrich / Merck. Link (Search by structure for safety protocols).
